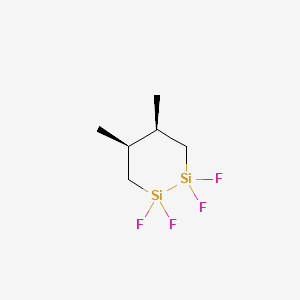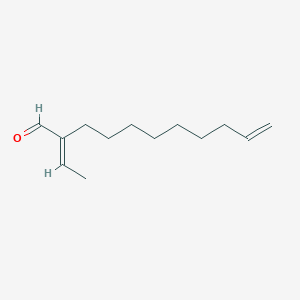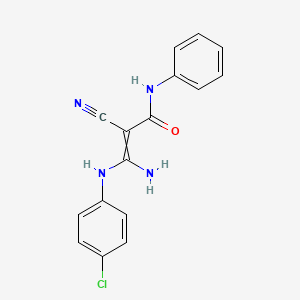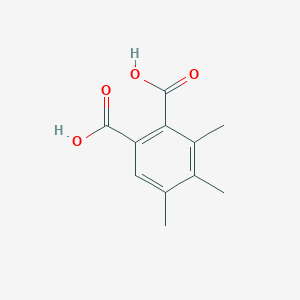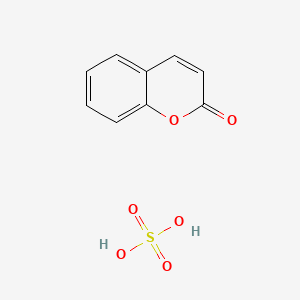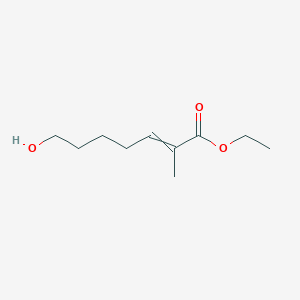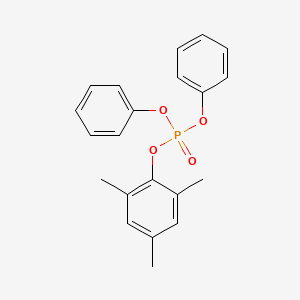
Diphenyl 2,4,6-trimethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2,4,6-trimethylphenyl phosphate is a chemical compound known for its unique properties and applications. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is widely used in the field of polymer chemistry and has significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphate can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphates.
Applications De Recherche Scientifique
Diphenyl 2,4,6-trimethylphenyl phosphate has a wide range of scientific research applications, including:
Biology: The compound’s ability to form stable bonds makes it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of Diphenyl 2,4,6-trimethylphenyl phosphate involves its role as a photoinitiator. When exposed to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved in this process include the interaction of the compound with monomers and oligomers in the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Diphenyl 2,4,6-trimethylphenyl phosphate include:
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
Uniqueness
This compound is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices . Its specific structure allows it to absorb UV light effectively and generate free radicals that initiate polymerization, making it highly valuable in industrial applications.
Propriétés
Numéro CAS |
73179-43-8 |
|---|---|
Formule moléculaire |
C21H21O4P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diphenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-14-17(2)21(18(3)15-16)25-26(22,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clé InChI |
TZNDMQPVWYWNFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


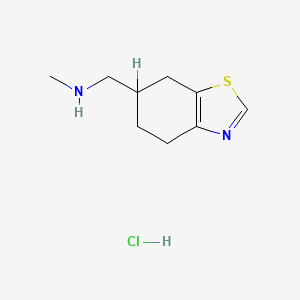
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)

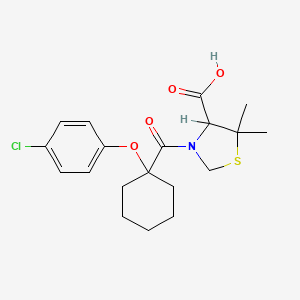
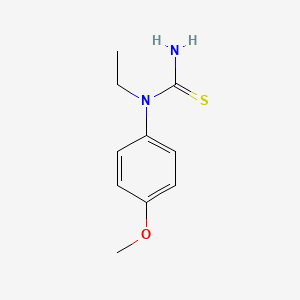
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
